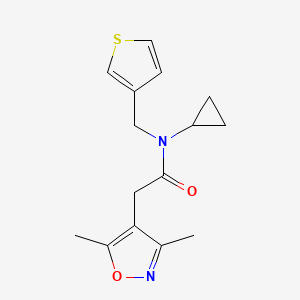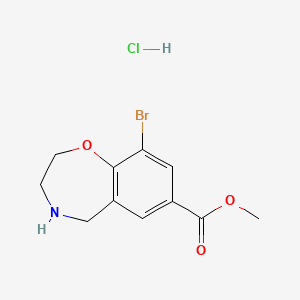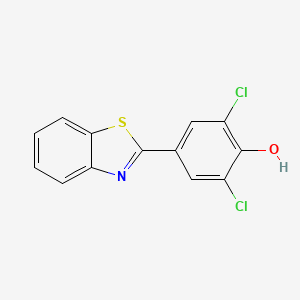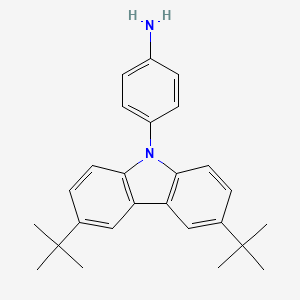
N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It is a lipoate analog that targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes, specifically pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are overexpressed in cancer cells. CPI-613 disrupts the TCA cycle and induces oxidative stress, leading to cancer cell death.
作用機序
N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide targets the mitochondrial TCA cycle enzymes PDH and α-KGDH, which are upregulated in cancer cells to meet their high energy demands. N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide binds to the lipoate-binding sites of these enzymes, inhibiting their activity and disrupting the TCA cycle. This leads to the accumulation of reactive oxygen species (ROS) and oxidative stress, which ultimately results in cancer cell death.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and -independent pathways. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) and other proteins involved in metastasis. Additionally, N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy by enhancing ROS production and DNA damage.
実験室実験の利点と制限
One advantage of N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide is its specificity for cancer cells, as it targets the unique metabolic pathways that are upregulated in cancer cells. This makes it a potentially effective treatment option with fewer side effects than traditional chemotherapy drugs. However, one limitation is that N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide may not be effective in all types of cancer or in all stages of cancer.
将来の方向性
There are several future directions for the research and development of N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide. One direction is to investigate its potential as a combination therapy with other anticancer drugs, such as immunotherapy or targeted therapy. Another direction is to explore its use in other diseases that are characterized by altered metabolism, such as metabolic disorders or neurodegenerative diseases. Additionally, further studies are needed to optimize the dosing and administration of N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide in clinical settings.
合成法
The synthesis of N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide involves the reaction of cyclopropylamine with 3,5-dimethylisoxazole-4-carboxylic acid, followed by the addition of thiophen-3-ylmethyl bromide and acetic anhydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide has been extensively studied in preclinical and clinical settings for its anticancer properties. It has been shown to induce apoptosis in a wide range of cancer cell lines, including pancreatic, lung, breast, and prostate cancer cells. N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide has also been demonstrated to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
特性
IUPAC Name |
N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-14(11(2)19-16-10)7-15(18)17(13-3-4-13)8-12-5-6-20-9-12/h5-6,9,13H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWCYJMOYYGLJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N(CC2=CSC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine](/img/structure/B2903287.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2903289.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(phenylsulfanyl)butanamide](/img/structure/B2903291.png)
![[(3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl]methanamine;hydrochloride](/img/structure/B2903292.png)
![4-ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2903293.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2903297.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2903298.png)

![N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2903303.png)
![1-(2-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2903305.png)

![(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2903308.png)